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For Immediate Release

A comprehensive review of scientific literature reveals significant endocrine-disrupting activity
among various benzophenone (BP) analogues, a class of compounds widely used as UV filters
in sunscreens and other personal care products. This guide provides a comparative analysis of
their effects on estrogen, androgen, and thyroid signaling pathways, supported by experimental
data from in vitro and in vivo studies. The findings underscore the varying potencies of different
BP derivatives and highlight the structure-activity relationships that govern their hormonal
activities.

Estrogenic and Anti-Androgenic Activities

Hydroxylated benzophenones have demonstrated notable estrogenic and anti-androgenic
activities. Studies utilizing human estrogen and androgen receptor-mediated mammalian
reporter gene assays have shown that the position and number of hydroxyl groups on the
benzophenone backbone significantly influence these activities.
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In both estrogenic and anti-androgenic assays, 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-
tetrahydroxybenzophenone exhibited the strongest activity, comparable to that of bisphenol A
(BPA) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE).[1][2] Generally, benzophenones
with hydroxyl groups at the 3 or 4-position display estrogenic activity.[1][2] The addition of a
hydroxyl group at the 2-position of a 4-hydroxylated benzophenone was found to enhance
estrogenic activity.[1][2] Conversely, benzophenone itself showed little to no estrogenic activity.

[3114]

Regarding anti-androgenic effects, many benzophenone derivatives that exhibit estrogenic
activity also show anti-androgenic properties.[1][2] A hydroxyl group at the 2-position tends to
enhance anti-androgenic activity.[1][2] It is important to note that most of these compounds
displayed weak or no androgen agonistic activities.[1][2]

The structural requirements for these hormonal activities have been further elucidated. A 4-
hydroxyl group on a phenyl ring is considered essential for high hormonal activities, with the
presence of other hydroxyl groups markedly altering these potencies.[3][4]

Thyroid-Disrupting Effects

Several benzophenone analogues have been shown to interfere with the thyroid hormone axis.
In vitro studies using rat pituitary (GH3) and thyroid follicle (FRTL-5) cell lines revealed that
benzophenone (BP), benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-
3), and benzophenone-8 (BP-8) can alter the expression of genes involved in thyroid hormone
regulation and synthesis.[5][6][7] Specifically, all tested BPs except for BP-4 down-regulated
the expression of thyroid-stimulating hormone beta (Tshf), thyrotropin-releasing hormone
receptor (Trhr), and thyroid hormone receptor beta (Tr3) genes in GH3 cells.[5][6][7] In FRTL-5
cells, some BPs up-regulated the sodium-iodide symporter (Nis) and thyroglobulin (Tg) genes
while down-regulating the thyroid peroxidase (Tpo) gene.[5][6][7]

In vivo studies using zebrafish embryos exposed to BP-1, BP-3, and BP-8 showed significant
decreases in whole-body thyroxine (T4) and triiodothyronine (T3) levels.[5][6][7] This was
accompanied by an up-regulation of genes involved in thyroid hormone metabolism,
suggesting that these benzophenones may alter thyroid hormone balance by affecting both
central regulation and metabolism.[5][6][7] Furthermore, benzophenone-2 has been identified
as a potent inhibitor of human recombinant thyroid peroxidase (TPO) in vitro.[8]
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Quantitative Comparison of Endocrine-Disrupting

Activities

The following tables summarize the relative potencies of various benzophenone analogues

from different studies.

Table 1: Estrogenic Activity of Benzophenone Analogues

Relative Potency
Compound (Compared to 17p3- Assay System
estradiol)

Reference

2,4,4'-
trihydroxybenzopheno  High

MCE-7 cell

proliferation assay

[3]4]

ne
2,2',4,4'- hERa mediated
tetrahydroxybenzophe  High mammalian reporter [1][2]
none gene assay

4-

MCF-7 cell

hydroxybenzophenon Moderate ) )
proliferation assay

e

[3]4]

2,4-
dihydroxybenzopheno  Moderate

MCF-7 cell

proliferation assay
ne

[3]4]

MCE-7 cell

Benzophenone Very Low / Inactive ) )
proliferation assay

[3]4]

Table 2: Anti-Androgenic Activity of Benzophenone Analogues
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Relative Potency

Compound (Compared to Assay System Reference
Flutamide)

2,4,4'- hAR mediated

trihydroxybenzopheno  High mammalian reporter [1112]

ne gene assay

2,2',4,4'- hAR mediated

tetrahydroxybenzophe  High mammalian reporter [1][2]

none gene assay

2,2'- NIH3T3 cell line with

dihydroxybenzopheno  Moderate androgen-responsive [3114]

ne reporter

3- NIH3T3 cell line with

hydroxybenzophenon Moderate androgen-responsive [3114]

e reporter

NIH3T3 cell line with
Benzophenone Low androgen-responsive [3][4]

reporter

Experimental Protocols

Reporter Gene Assay for Estrogenic/Anti-Androgenic
Activity

This in vitro assay is used to determine if a chemical can bind to and activate the estrogen
receptor (ER) or androgen receptor (AR).

o Cell Culture and Transfection: Chinese hamster ovary (CHO) cells or human breast cancer
cells (MCF-7) are cultured in appropriate media. The cells are then transfected with two
plasmids: one containing the gene for the human ERa or AR, and another containing a
reporter gene (e.g., luciferase) linked to a hormone response element.

» Chemical Exposure: The transfected cells are exposed to various concentrations of the test
benzophenone analogue for a specified period (e.g., 24 hours). A known estrogen (17[3-
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estradiol) or androgen (dihydrotestosterone, DHT) is used as a positive control. For anti-
androgenic activity, cells are co-exposed to DHT and the test compound.

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured
using a luminometer.

Data Analysis: The luciferase activity is normalized to a control (vehicle-treated cells). The
results are expressed as a fold induction compared to the control or as a percentage of the
activity of the positive control.

Uterotrophic Assay for Estrogenic Activity

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in
uterine weight in immature or ovariectomized female rats.

Animal Preparation: Immature or surgically ovariectomized female rats are used for the
assay. Ovariectomy removes the endogenous source of estrogens.

Dosing: The animals are treated with the test benzophenone analogue, a positive control
(e.g., ethinyl estradiol), or a vehicle control for a consecutive number of days (e.g., 3 days)
via oral gavage or subcutaneous injection.

Uterine Weight Measurement: On the day after the last dose, the animals are euthanized,
and their uteri are carefully dissected and weighed (wet and blotted weight).

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control
group. A statistically significant increase in uterine weight indicates estrogenic activity.

Hershberger Assay for Androgenic/Anti-Androgenic
Activity
This in vivo assay evaluates the androgenic or anti-androgenic properties of a chemical by

measuring the weights of five androgen-dependent tissues in castrated male rats.

e Animal Preparation: Peripubertal male rats are castrated to remove the endogenous source
of androgens.
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» Dosing: After a post-castration recovery period, the animals are treated with the test
benzophenone analogue, a reference androgen (e.g., testosterone propionate), or a vehicle
control for 10 consecutive days. For anti-androgenicity testing, animals are co-treated with
testosterone propionate and the test compound.

o Tissue Weight Measurement: On the day after the last dose, the animals are euthanized,
and the following five tissues are dissected and weighed: ventral prostate, seminal vesicles
(with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans
penis.

o Data Analysis: The weights of the androgen-dependent tissues in the treated groups are
compared to the control groups. A significant increase in tissue weights indicates androgenic
activity, while a significant decrease in testosterone-induced tissue growth indicates anti-
androgenic activity.

Visualizing the Mechanisms
Endocrine Disruption Signaling Pathways
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Caption: Signaling pathways illustrating the mechanisms of endocrine disruption by

benzophenone analogues.

General Experimental Workflow for In Vitro Endocrine

Activity Screening
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In Vitro Screening Workflow
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Caption: A generalized workflow for in vitro screening of the endocrine-disrupting activity of
chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and
Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]

o 3. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV
stabilizers and sunscreens - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV
stabilizers and sunscreens (Journal Article) | ETDEWEB [osti.gov]

e 5. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3
and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. pubs.acs.org [pubs.acs.org]

e 7. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3
and FRTL-5) and Embryo-Larval Zebrafish. | Semantic Scholar [semanticscholar.org]

o 8. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is
a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A comparative study on the endocrine-disrupting activity
of various benzophenone analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580434#a-comparative-study-on-the-endocrine-
disrupting-activity-of-various-benzophenone-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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